Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate
Description
Introduction to Sulfonyl Piperazine Chemistry Research
Historical Development of Piperazine-Based Research Frameworks
Piperazine, first identified in 1884 as a structural analog of piperidine from black pepper (Piper nigrum), initially served as a uric acid solvent before its anthelmintic properties were discovered in 1953. The compound’s bicyclic diamino structure (C₄H₁₀N₂) enabled diverse functionalization, leading to its adoption as a scaffold in pharmaceutical chemistry. Early synthetic routes focused on ammoniation of 1,2-dichloroethane or ethanolamine, producing piperazine as a byproduct of ethylenediamine synthesis.
The 20th century saw piperazine derivatives gain prominence in drug discovery, exemplified by the 1987 introduction of ciprofloxacin, a fluoroquinolone antibiotic containing a piperazinyl group. Advances in catalytic C–H functionalization in the 2010s, particularly photoredox-mediated arylation and vinylation, revolutionized piperazine derivatization by enabling direct modification of the piperazine core without pre-functionalization. These methodologies laid the groundwork for synthesizing complex sulfonyl piperazines, including ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate.
Table 1: Key Milestones in Piperazine Derivative Development
Significance of Sulfonyl Piperazine Derivatives in Modern Chemical Research
Sulfonyl piperazines exhibit enhanced pharmacokinetic properties compared to parent compounds, including improved metabolic stability and target binding affinity. The sulfonyl group (-SO₂-) acts as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. For example, ML267, a sulfonylpiperazine inhibitor of bacterial phosphopantetheinyl transferase, demonstrates potent antibacterial activity by disrupting secondary metabolite synthesis.
Structural analyses reveal that sulfonation at the piperazine nitrogen induces conformational rigidity, optimizing binding pocket occupancy. This is critical in anticancer agents like venetoclax (approved 2016), where a sulfonylpiperazine moiety enhances Bcl-2 protein inhibition. The electron-withdrawing nature of sulfonyl groups also modulates the pKa of adjacent amines, influencing solubility and membrane permeability.
Recent synthetic innovations include:
Position of this compound Within the Current Research Landscape
This compound represents a structurally optimized sulfonyl piperazine derivative. Its design incorporates three functional elements:
- 2,5-Dichlorophenyl sulfonyl group : Enhances lipophilicity (ClogP ≈ 3.2) and engages in halogen bonding with target proteins.
- Ethyl carboxylate ester : Serves as a prodrug moiety, improving oral bioavailability through hydrolytic activation in vivo.
- Piperazine core : Provides conformational flexibility for target engagement while maintaining metabolic stability via N-substitution.
Structural Analysis
- Molecular formula : C₁₃H₁₅Cl₂N₂O₄S
- Key structural features :
Current applications under investigation include:
- Kinase inhibition : Preliminary molecular docking studies suggest affinity for cyclin-dependent kinases (CDKs) due to sulfonyl-oxygen interactions with ATP-binding pockets.
- Antimicrobial scaffolds : Structural similarity to ML267 indicates potential for modifying bacterial secondary metabolism.
Synthetic protocols typically involve:
Properties
IUPAC Name |
ethyl 4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-9-10(14)3-4-11(12)15/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNTBYHVDCPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with ethyl piperazine-1-carboxylate . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted phenyl derivatives depending on the specific nucleophile used in the substitution reactions .
Scientific Research Applications
Therapeutic Applications
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate has been investigated for several therapeutic applications, primarily due to its potential as an inhibitor of glycogen synthase kinase 3 (GSK3). GSK3 is implicated in various disorders, including:
- Neurodegenerative Diseases : Potential treatment for Alzheimer's disease and other neurodegenerative disorders through GSK3 inhibition .
- Metabolic Disorders : Investigated for its role in managing diabetes and obesity by modulating insulin signaling pathways .
- Psychiatric Disorders : Possible applications in treating bipolar disorder and other mood disorders due to its influence on neuronal signaling .
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities. This compound may share these properties:
- Anticancer Activity : Similar sulfonamide compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, which may extend to antifungal or antiviral activities.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with high purity. Research has highlighted the importance of optimizing synthetic pathways to enhance yield and reduce by-products.
Case Studies
- GSK3 Inhibition Studies : Research has demonstrated that compounds similar to this compound effectively inhibit GSK3 activity in vitro and in vivo. This inhibition correlates with improvements in metabolic and neurodegenerative disease models .
- Anticancer Evaluations : A series of studies have assessed the cytotoxicity of sulfonamide derivatives against various cancer cell lines. These studies suggest that this compound may possess similar anticancer properties .
Mechanism of Action
The mechanism of action of ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the piperazine ring can interact with various receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine Derivatives with Sulfonyl Groups
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
- Structural Differences : BD 1008 lacks the sulfonyl and ethyl carboxylate groups but includes a pyrrolidinyl-ethylamine chain. The dichlorophenyl group is at the 3,4-position instead of 2,3.
- Functional Implications : BD 1008 is a sigma receptor ligand, suggesting that the absence of sulfonyl/carboxylate groups may favor receptor binding over metabolic stability .
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS: 724740-45-8)
- Structural Differences : Replaces the dichlorophenyl sulfonyl group with a dimethylphenyl-oxadiazole-sulfanyl acetyl chain.
Molecular Properties :
Property Ethyl 4-((2,5-DCP)sulfonyl)piperazinecarboxylate Ethyl 4-[2-[[5-(3,4-DMP)-oxadiazolyl]sulfanyl]acetyl]piperazinecarboxylate Molecular Weight 377.23 g/mol 404.5 g/mol XLogP3 ~3.0 (estimated) 2.6 Hydrogen Bond Acceptors 6 7
Sulfonyl-Containing Piperazines in Drug Discovery
SR141716A (Cannabinoid Inverse Agonist)
- Structural Differences : A pyrazole-3-carboxamide with 2,4-dichlorophenyl and piperidinyl groups.
- Functional Implications : The dichlorophenyl group in SR141716A contributes to CB1 receptor antagonism, whereas the sulfonyl-piperazine in the target compound may favor different receptor interactions due to its polar sulfonyl group .
1-Arylsulfonyl-4-phenylpiperazine Derivatives
- Example: 1-(3-Acetylaminopropyl)-4-(2,5-dichlorophenyl)piperazine (melting point: 114°C).
- Structural Differences: Replaces the ethyl carboxylate with an acetylaminopropyl chain.
- Functional Implications: The acetylaminopropyl group enhances solubility, while the ethyl carboxylate in the target compound may improve metabolic resistance .
Hydrazide-Hydrazone Derivatives with Sulfonyl Groups
Compounds 4a–m (From )
- Structural Differences : Feature a hydrazide-hydrazone backbone with 2,5-dichlorophenylsulfonyl substituents.
- Functional Implications : These compounds exhibit antimicrobial activity, suggesting that the hydrazide-hydrazone scaffold complements the sulfonyl group’s electronic effects for target binding .
Crystallographic Insights
- Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate: Crystal system: Monoclinic, space group P21/n. Unit cell dimensions: $ a = 10.9073 \, \text{Å}, \, b = 19.1940 \, \text{Å}, \, c = 12.2246 \, \text{Å}, \, \beta = 91.809^\circ $. Structural Note**: The bulky 3,5-dimethyl-4-oxo group induces steric hindrance, unlike the planar sulfonyl group in the target compound .
Biological Activity
Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its efficacy and mechanisms.
Chemical Structure and Properties
The compound features a piperazine core substituted with a sulfonyl group and a dichlorophenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties.
- Mechanism : The compound's activity against pathogens is attributed to its ability to interfere with bacterial protein synthesis and cell wall integrity.
- Case Study : In a study assessing various piperazine derivatives, this compound demonstrated selective inhibition against Chlamydia trachomatis, without affecting host cell viability .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In vitro Studies : this compound showed promising results against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating potent cytotoxicity .
| Cell Line | IC50 (µg/mL) | Comparison Drug | Comparison Drug IC50 (µg/mL) |
|---|---|---|---|
| A549 | 12.67 ± 0.74 | Gefitinib | 12.31 ± 0.33 |
| HeLa | 4.67 ± 1.42 | Gefitinib | 17.92 ± 1.50 |
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups, such as halogens on the phenyl ring, has been shown to enhance the biological activity of piperazine derivatives:
- SAR Analysis : Compounds with halogen substitutions exhibited improved potency against various tumor cell lines, suggesting that further modifications could yield even more effective derivatives .
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess the toxicity profile of this compound:
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazinecarboxylate, and how can purity be optimized?
Answer: The synthesis typically involves sulfonylation of the piperazine core. A common approach is:
React 2,5-dichlorobenzenesulfonyl chloride with ethyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Purity (>98%) is confirmed by HPLC using a mobile phase of methanol, water, and phosphate buffer (adjusted to pH 5.5 with phosphoric acid) .
Q. What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify sulfonyl and piperazine connectivity.
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC: Assess purity using a C18 column with UV detection at 254 nm .
- X-ray Crystallography: Resolve stereochemistry (if crystalline), as demonstrated for structurally similar piperazine sulfonamides .
Q. What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2A irritant) .
- Ventilation: Use fume hoods to mitigate inhalation risks.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) due to potential toxic fume release .
Advanced Research Questions
Q. How do reaction conditions influence sulfonylation efficiency in piperazine derivatives?
Answer:
- Temperature: Lower temperatures (0–5°C) minimize side reactions (e.g., over-sulfonylation).
- Base Selection: Triethylamine or DMAP enhances nucleophilicity of the piperazine nitrogen.
- Solvent: Polar aprotic solvents (e.g., DCM, THF) improve solubility of sulfonyl chlorides.
Comparative studies on similar compounds (e.g., 4-methoxyphenyl analogs) show >90% yield under optimized conditions .
Q. What methodologies assess the compound’s biological activity, and how do substituents modulate efficacy?
Answer:
- Enzyme Inhibition Assays: Screen against targets like carbonic anhydrase or kinases using fluorometric/colorimetric readouts.
- SAR Studies: The 2,5-dichlorophenyl group enhances lipophilicity and target binding compared to 4-methoxy or 2-fluorophenyl analogs .
- Cellular Uptake: Measure logP (octanol/water) and membrane permeability via Caco-2 assays.
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
Answer:
Q. How to resolve contradictions in reported synthetic yields or biological data?
Answer:
- Reproducibility Checks: Validate reaction parameters (e.g., stoichiometry, solvent grade).
- Analytical Rigor: Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm byproduct profiles.
- Meta-Analysis: Compare datasets across analogs (e.g., 4-ethyl-2,3-dioxopiperazine derivatives) to identify substituent-driven trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
